CAY10591 is a synthetic compound classified as a sirtuin 1 (SIRT1) activator. [] SIRT1, a NAD+-dependent deacetylase, plays a crucial role in regulating various cellular processes, including energy metabolism, inflammation, and stress response. [, ] CAY10591 functions by enhancing the activity of SIRT1, thereby influencing downstream signaling pathways and cellular responses. [, ] Its use in scientific research primarily focuses on investigating the therapeutic potential of SIRT1 activation in various disease models, including cancer, metabolic disorders, and inflammatory diseases. [, , , , , , , ]
SIRT1 Activator 3 belongs to a class of compounds known as SIRT1-Activating Compounds (STACs). These compounds are typically derived from various chemical scaffolds that enhance the enzymatic activity of SIRT1 by stabilizing its active conformation. The development of SIRT1 activators has gained significant attention due to their potential applications in treating metabolic disorders and age-related diseases.
The synthesis of SIRT1 Activator 3 involves several steps that can vary depending on the specific structural modifications desired. Commonly used methods include:
The synthesis process typically requires careful monitoring of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
The molecular structure of SIRT1 Activator 3 can be characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the spatial arrangement of atoms within the molecule.
SIRT1 Activator 3 participates in several key chemical reactions:
The mechanism by which SIRT1 Activator 3 enhances SIRT1 activity involves several steps:
Research indicates that this activation mechanism can be influenced by structural variations within the activator molecule itself, emphasizing the importance of chemical design in developing effective STACs .
SIRT1 Activator 3 has potential applications across various fields:
Sirtuins represent an evolutionarily conserved family of Class III histone deacetylases whose enzymatic activity is strictly dependent on nicotinamide adenine dinucleotide (NAD⁺) as an essential cofactor. Humans express seven sirtuin isoforms (Sirtuin 1–Sirtuin 7), each characterized by distinct subcellular localization and substrate specificity. Sirtuin 1, the most extensively studied mammalian isoform, operates primarily within the nucleus but exhibits nucleocytoplasmic shuttling capabilities. Mechanistically, Sirtuin 1 catalyzes the removal of acetyl groups from acetylated lysine residues on histone and non-histone protein substrates through a reaction that consumes NAD⁺, generating nicotinamide and 2′-O-acetyl-ADP-ribose as reaction byproducts. This NAD⁺ dependence positions Sirtuin 1 as a sensitive detector of cellular energy status, linking metabolic flux to epigenetic and post-translational modifications [1] [3].
Sirtuin 1 governs a diverse array of cellular processes essential for maintaining homeostasis. It orchestrates metabolic adaptation by deacetylating key transcriptional regulators, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (facilitating mitochondrial biogenesis and oxidative metabolism), forkhead box O proteins (enhancing antioxidant gene expression), and liver kinase B1 (modulating adenosine monophosphate-activated protein kinase signaling). Under conditions of oxidative stress, Sirtuin 1 activation promotes cell survival through nuclear factor erythroid 2-related factor 2-mediated upregulation of antioxidant enzymes (e.g., superoxide dismutase 2, catalase) and suppression of nuclear factor kappa-light-chain-enhancer of activated B cells-driven inflammatory pathways. Consequently, Sirtuin 1 serves as a critical nexus integrating energy availability, redox balance, and stress resilience [1] [4] [6].
Diminished Sirtuin 1 activity is implicated in the pathogenesis of numerous age-associated conditions, including type 2 diabetes mellitus, non-alcoholic fatty liver disease, neurodegenerative disorders, and cardiovascular dysfunction. Reduced Sirtuin 1 expression or activity exacerbates mitochondrial dysfunction, insulin resistance, and inflammatory cascades. Conversely, genetic or pharmacological amplification of Sirtuin 1 activity mimics beneficial effects of caloric restriction, ameliorating metabolic derangements and extending health span in preclinical models. This compelling biological rationale has propelled the development of targeted Sirtuin 1 activators as a promising therapeutic strategy for chronic diseases rooted in metabolic and oxidative stress [2] [7] [9].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1